3-(1-Hydroxyethylidene)pentane-2,4-dione

Description

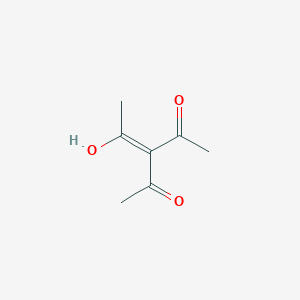

Structure

3D Structure

Properties

IUPAC Name |

3-(1-hydroxyethylidene)pentane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-4(8)7(5(2)9)6(3)10/h8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKUHUPRYVVSHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(=O)C)C(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337225 | |

| Record name | 2,4-Pentanedione, 3-(1-hydroxyethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704-16-1 | |

| Record name | 2,4-Pentanedione, 3-(1-hydroxyethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 1 Hydroxyethylidene Pentane 2,4 Dione and Its Derivatives

De Novo Synthesis Routes for the Compound and Analogues

The synthesis of β-diketones, the structural class to which 3-(1-Hydroxyethylidene)pentane-2,4-dione belongs, has traditionally been dominated by methods like the Claisen condensation, which involves the base-catalyzed reaction between a ketone and an ester. nih.gov More contemporary approaches have expanded the synthetic chemist's toolkit, enabling the construction of complex analogues.

A notable de novo strategy has been developed for the synthesis of 2-(1-hydroxyethylidene)-1H-indene-1,3(2H)-dione, a structurally related analogue. nih.govmdpi.com This method proceeds through a selective cyclo-oligomerization based on the self-condensation of acetyl chloride in the presence of aluminum trichloride, followed by a cross-condensation with benzoyl chloride, affording the final product in high yield. nih.govmdpi.com

Mechanistic Investigations of Primary Bond-Forming Reactions

Understanding the underlying mechanisms of bond formation is critical for developing and optimizing synthetic routes. For the synthesis of the indene (B144670) analogue 2-(1-hydroxyethylidene)-1H-indene-1,3(2H)-dione, the proposed mechanism involves a selective cyclo-oligomerization and subsequent cross-condensation reaction. mdpi.com This pathway highlights the controlled formation of carbon-carbon bonds to build the core cyclic structure.

In analogous systems, mechanistic studies have provided deep insights into reactivity and selectivity. For instance, the remarkable regioselectivity observed in the allylation of unsymmetrical β-diketones has been found to be governed by Curtin-Hammett kinetics. nih.gov This principle explains how the ratio of products from two rapidly interconverting reactants is determined by the relative energy barriers of the reaction pathways, rather than the population of the reactant conformers. Such investigations are pivotal for predicting and controlling outcomes in the synthesis of complex β-diketone derivatives.

Optimization Strategies for Yield and Purity in Novel Syntheses

The refinement of synthetic protocols to maximize yield and purity is a constant focus of chemical research. For derivatives of pentane-2,4-dione, several effective optimization strategies have been reported. A significant improvement in the synthesis of 3-substituted derivatives involves an in situ Finkelstein reaction, where less reactive alkyl chlorides are converted to more reactive alkyl iodides. researchgate.net This approach, combined with the use of methyl isobutyl ketone (MIBK) as a solvent, allows for the azeotropic removal of water, which is particularly beneficial when using moisture-sensitive reagents. researchgate.net

Another key optimization parameter is reaction time. In the methylation of pentane-2,4-dione, it was found that reducing the reflux period from 20 hours to 4.5 hours significantly decreased the formation of the undesired 3,3-dimethylpentane-2,4-dione byproduct from 20–25% to just 5–10%, thereby enhancing the purity of the target 3-methylpentane-2,4-dione. orgsyn.org

Table 1: Optimization Strategies for the Synthesis of Pentane-2,4-dione Derivatives

| Strategy | Description | Outcome | Reference |

|---|---|---|---|

| In situ Halide Exchange (Finkelstein Reaction) | Conversion of cheaper, less reactive alkyl chlorides to more reactive alkyl iodides during the reaction. | Enables efficient synthesis of 3-substituted derivatives from accessible starting materials. | researchgate.net |

| Azeotropic Water Removal | Using a solvent like methyl isobutyl ketone (MIBK) to remove water from the reaction mixture. | Allows for the use of moisture-sensitive reagents and can improve reaction efficiency. | researchgate.net |

| Reaction Time Reduction | Shortening the reflux time in the methylation of pentane-2,4-dione from 20 hours to 4.5 hours. | Reduced the formation of the dialkylation byproduct, increasing the purity of the desired monomethylated product. | orgsyn.org |

Functionalization and Derivatization Approaches from Precursor Molecules

The functionalization of precursor molecules like pentane-2,4-dione (acetylacetone) is a common strategy to generate a diverse library of derivatives. The most reactive site for substitution on the acetylacetone (B45752) core is the central carbon atom (C3), making it a prime target for introducing various functional groups. researchgate.netunirioja.es These modifications can dramatically alter the chemical properties of the molecule, leading to intermediates for materials like liquid crystals or ligands with specific metal-chelating properties. researchgate.netunirioja.es For example, 3-substituted pentane-2,4-diones are valuable intermediates in the preparation of pyrazoles and isoxazoles. unirioja.es

Regioselective and Stereoselective Modulations

Controlling the regioselectivity and stereoselectivity of reactions is a paramount challenge in organic synthesis. A significant breakthrough has been the development of a direct, highly regioselective, and enantioselective allylation of β-diketones. nih.govnih.gov This method overcomes the strong tendency of β-diketones to act as nucleophiles by utilizing their enol form for Brønsted-acid activation. nih.gov This novel reactivity allows for the synthesis of functionally and stereochemically complex products in a single step from simple β-diketone starting materials. nih.gov The method has proven effective for a broad range of β-diketones, including unsymmetrical ones, where controlling the site of reaction (regioselectivity) is a formidable challenge. nih.gov The development of stereoselective synthesis pathways for β-diketones has also been instrumental in the total synthesis of complex natural products like siphonarienedione. nih.gov

Table 2: Regio- and Enantioselective Allylation of β-Diketones

| Substrate | Reaction Type | Key Feature | Significance | Reference |

|---|---|---|---|---|

| Symmetrical β-Diketones (e.g., Acetylacetone) | Enantioselective Allylation | Creates tertiary carbinols with high enantiomeric enrichment. | Overturns the traditional view of β-diketone reactivity. | nih.govnih.gov |

| Unsymmetrical β-Diketones | Regioselective and Enantioselective Allylation | Achieves high control over both the site of allylation and the stereochemistry. | Enables ideal, protecting-group-free synthesis of complex molecules. | nih.gov |

Exploration of Catalyst Systems in Derivatization

Catalysis is fundamental to modern synthetic chemistry, offering pathways to new reactivity and enhanced efficiency. The derivatization of β-diketones employs a wide array of catalyst systems. For the direct allylation of β-diketones, a Brønsted acid co-catalyst is used to activate the substrate. nih.gov

Metal-based catalysts are also widely employed. For instance, the synthesis of 3-(adamantan-1-yl)pentane-2,4-dione from 1-haloadamantanes and acetylacetone is successfully achieved using manganese or iron compounds as catalysts. researchgate.net Furthermore, the copper(II) complexes of β-diketones themselves can serve as effective substrates for C-alkylation reactions with various alkyl bromides. researchgate.net In more complex syntheses, dual catalyst systems are used, such as the combination of palladium and copper iodide for Sonogashira cross-coupling reactions to build precursors for subsequent gold-catalyzed cyclizations. nih.gov

Table 3: Catalyst Systems in the Derivatization of β-Diketones

| Catalyst System | Reaction | Role of Catalyst | Reference |

|---|---|---|---|

| Brønsted Acid | Enantioselective Allylation | Activates the enol form of the β-diketone. | nih.govnih.gov |

| Manganese or Iron Compounds | Alkylation with 1-haloadamantanes | Catalyzes the C-alkylation of acetylacetone. | researchgate.net |

| Copper(II) Complexes | C-Alkylation | The β-diketone is pre-complexed with Cu(II) to direct alkylation at the C3 position. | researchgate.net |

| PdCl₂(PPh₃)₂ / CuI | Sonogashira Cross-Coupling | Facilitates the coupling of terminal alkynes with aryl halides to build complex precursors. | nih.gov |

| Gold(I) Chloride | Hydroalkoxylation/Cyclization | Catalyzes the cyclization of dialkynylmalonic acids into spirobislactones. | nih.gov |

Green Chemistry Principles Applied to Synthesis of Compound Derivatives

The application of green chemistry principles aims to make chemical processes more environmentally benign. In the context of β-diketone derivatives, significant strides have been made, particularly in the use of alternative reaction media. One prominent example is the use of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione (B18490), an odorless equivalent of propane-1,3-dithiol, for the thioacetalization of aldehydes and ketones. organic-chemistry.orgorganic-chemistry.org

Researchers have demonstrated that this reaction can be performed efficiently in water, catalyzed by p-dodecylbenzenesulfonic acid (DBSA), which avoids the need for volatile and harmful organic solvents. organic-chemistry.org The reaction mechanism in water is believed to involve the formation of micelles, which enhance the reaction rate. organic-chemistry.org Taking the green approach a step further, the same transformation has been successfully carried out under solvent-free conditions, using concentrated hydrochloric acid as a catalyst. organic-chemistry.org This solvent-free method is highly efficient, offers simple product isolation, and minimizes waste, representing a practical and environmentally friendly synthetic strategy. organic-chemistry.org

Table 4: Green Chemistry Approaches in the Synthesis of β-Diketone Derivatives

| Green Principle | Application | Benefit | Reference |

|---|---|---|---|

| Safer Solvents | Using water as the solvent for thioacetalization reactions with a 3-(1,3-dithian-2-ylidene)pentane-2,4-dione reagent. | Avoids volatile, hazardous organic solvents; reaction is catalyzed by a surfactant (DBSA). | organic-chemistry.org |

| Solvent-Free Conditions | Performing the same thioacetalization reaction neat, with only a catalytic amount of acid. | Increases reaction rate, simplifies product isolation, and eliminates solvent waste entirely. | organic-chemistry.org |

Scale-Up Considerations and Industrial Academic Perspectives on Synthesis

The successful transition of a synthetic route for 3-(1-Hydroxyethylidene)pentane-2,4-dione and its derivatives from the laboratory bench to a large-scale industrial process requires careful consideration of several factors. These include reaction efficiency, cost-effectiveness, safety, and environmental impact. The collaboration between academic research and industrial development is pivotal in navigating these complexities and achieving a commercially viable process.

From a production standpoint, the Claisen condensation is a fundamental and widely utilized method for creating the β-diketone backbone. kwansei.ac.jpnih.gov This reaction typically involves the condensation of an ester with a ketone in the presence of a strong base. While effective, scaling up this process can be problematic. One major issue is controlling the reaction's direction, as the use of two different esters with α-hydrogens can lead to a mixture of four different products, complicating purification and reducing the yield of the desired compound. kwansei.ac.jp

Industrial syntheses often prioritize the use of readily available and less expensive starting materials. For instance, the industrial preparation of acetylacetone, a parent compound, can be achieved through the thermal rearrangement of isopropenyl acetate (B1210297). wikipedia.org For derivatives, a common strategy involves the alkylation of acetylacetone. However, this can lead to mixtures of C-alkylation and O-alkylation products, necessitating careful optimization of reaction conditions and purification methods. kwansei.ac.jp One approach to enhance selectivity and yield in the synthesis of 3-substituted pentane-2,4-diones involves the use of phase transfer catalysis.

The choice of solvent is another critical factor in industrial-scale synthesis. While highly polar organic solvents are often favored in laboratory settings, industry may opt for more practical and easily recoverable solvents like methyl isobutyl ketone (MIBK). MIBK's ability to facilitate the azeotropic removal of water is particularly advantageous when using moisture-sensitive reagents. kwansei.ac.jp

Purification of the final product on a large scale presents its own set of challenges. Distillation is a common method, but it may not always be effective in separating closely related byproducts. kwansei.ac.jp An alternative strategy involves the formation of metal chelates, such as copper complexes, which can be selectively precipitated, isolated, and then decomposed to yield the pure β-diketone. ictmumbai.edu.in

The development of more efficient and sustainable synthetic methods is an area where academic research plays a crucial role. Recent advancements include the use of novel catalytic systems and process intensification techniques. nih.gov For example, research into biocatalysis and organocatalysis offers the potential for greener and more selective synthetic routes. basf.com Furthermore, academic-industrial collaborations are increasingly recognized as essential for translating these innovative laboratory methods into robust industrial processes. acs.orgyoutube.com Such partnerships can accelerate scientific discovery, facilitate the commercialization of new technologies, and provide valuable training opportunities for the next generation of chemists and engineers. ictmumbai.edu.inbasf.comacs.orgnouryon.com

Below are interactive data tables summarizing key findings from various synthetic methodologies for pentane-2,4-dione derivatives, illustrating the impact of different reaction parameters on yield and efficiency.

Table 1: Comparison of Synthetic Methods for Pentane-2,4-Dione Derivatives

| Starting Material(s) | Reagents/Catalyst | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| Pentane-2,4-dione, Methyl Iodide | Potassium Carbonate | Acetone | Reflux, 20 hours | 3-Methylpentane-2,4-dione | 75-77 | google.com |

| Acetone, Butyl Acetate | Sodium Butylate | Nefras C-4 | Up to 80°C, 5.4 hours | Acetylacetone | High | google.com |

| 2-Acetylthiophene, Ethyl Trifluoroacetate | Sodium Ethoxide | Diethyl Ether | - | 4,4,4-Trifluoro-1-(2-thienyl)butane-1,3-dione | - | ictmumbai.edu.in |

| Benzaldehyde, Acetone | Sodium Hydroxide (B78521) | Cyclohexane-Water | - | Benzalacetone | 99 ± 1 | researchgate.net |

Table 2: Alkylation of Acetylacetone - Yield and Reaction Time

| Alkylating Agent | Reaction Time (h) | Yield (%) |

| Allyl chloride | 5.5 | 65 |

| Benzyl chloride | 6.0 | 70 |

| n-Butyl bromide | 7.0 | 60 |

| Data sourced from a study on the synthesis of 3-substituted derivatives of pentane-2,4-dione. |

Conformational Analysis and Tautomeric Equilibria of 3 1 Hydroxyethylidene Pentane 2,4 Dione

Theoretical and Experimental Approaches to Tautomerism

The existence of pentane-2,4-dione as a mixture of tautomers in dynamic equilibrium is a well-established phenomenon. msu.edu This equilibrium is primarily between the diketo form and a more stable enol form.

The tautomerism in pentane-2,4-dione involves the migration of a proton and the shifting of bonding electrons, resulting in two main forms: the diketo tautomer and the enol tautomer. organic-chemistry.org Under normal conditions, the equilibrium strongly favors the enol form, which can constitute over 85-92% of the mixture. msu.eduorganic-chemistry.org

The remarkable stability of the enol tautomer is attributed to two main factors:

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond forms between the hydroxyl proton of the enol and the oxygen atom of the nearby carbonyl group. msu.edu This creates a stable six-membered pseudo-ring structure. echemi.com This hydrogen bonding is a key stabilizing interaction. nih.govvaia.com

Table 1: Tautomeric Composition of Pentane-2,4-dione at Equilibrium

| Tautomer | Percentage at Equilibrium |

|---|---|

| Keto form | ~8% |

| Enol form | ~92% |

This table provides typical equilibrium concentrations, which can vary with solvent and temperature.

While the diketo and the chelated enol forms are the most significant, other minor tautomeric forms can exist, although typically in very low concentrations. These can include a non-chelated enol form or a dienol form where both carbonyl groups have enolized. The high stability of the conjugated and hydrogen-bonded enol form means that other tautomers are generally not present in significant amounts at equilibrium. echemi.com The Z-enol form is significantly more stable than the E-enol form due to the ability to form the intramolecular hydrogen bond.

Conformational Isomerism and Rotational Barriers

Conformational isomerism in pentane-2,4-dione relates to the rotation around the single bonds within the molecule.

The conformation of both the keto and enol tautomers is influenced by steric and electronic factors. In the diketo form, rotation around the C-C bonds is possible, but repulsion between the two carbonyl groups influences the preferred geometry. For the stable enol tautomer, the pseudo-ring structure imparted by the intramolecular hydrogen bond significantly restricts conformational freedom, leading to a relatively planar and rigid structure. Substitution at the central carbon can introduce steric strain that may affect the planarity and the strength of the hydrogen bond.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the tautomeric and conformational states of pentane-2,4-dione. missouri.edu Because the keto-enol tautomerization is slow on the NMR timescale, separate signals can be observed for each tautomer, allowing for their quantification. missouri.edu The chemical shifts of the protons and carbons provide detailed information about the electronic environment in each form. For instance, the enolic proton gives a characteristic downfield signal due to the strong intramolecular hydrogen bond.

Infrared (IR) spectroscopy can also distinguish between the tautomers. The keto form shows characteristic C=O stretching frequencies, while the enol form exhibits a broad O-H stretch due to hydrogen bonding and a C=O stretch at a lower frequency due to conjugation.

Quantum Chemical Calculations of Energetic Landscapes

Quantum chemical calculations are instrumental in elucidating the complex energetic landscapes of molecules like 3-(1-Hydroxyethylidene)pentane-2,4-dione, which can exist as multiple tautomers and conformers. These computational methods provide detailed insights into the relative stabilities of different forms and the energy barriers for their interconversion. While direct computational studies on 3-(1-Hydroxyethylidene)pentane-2,4-dione are not extensively available in the public domain, valuable inferences can be drawn from theoretical investigations of structurally similar compounds, such as dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) and other 3-substituted pentane-2,4-diones.

Computational studies, typically employing Density Functional Theory (DFT) methods like B3LYP with various basis sets (e.g., 6-31+G(d,p)), are used to optimize the geometries of all possible tautomers and conformers and to calculate their electronic energies. nih.govresearchgate.net These calculations help in mapping the potential energy surface of the molecule, identifying stable isomers (local minima) and the transition states that connect them.

For related 3-substituted pentane-2,4-diones, it has been shown that the enol form is generally more stable than the diketo form due to the formation of a strong intramolecular hydrogen bond, creating a stable six-membered ring. pearson.com This stabilization is a common feature in β-dicarbonyl compounds. pearson.com

In a detailed computational analysis of dehydroacetic acid, a closely related compound, various tautomeric forms were investigated. researchgate.netresearchgate.net The study revealed that the pyran-2-one form is the most stable tautomer both in solution and in the solid state. researchgate.net The relative energies of different tautomers and conformers are crucial for understanding the compound's reactivity and spectral properties.

The energetic landscape is not only defined by the relative stabilities of the tautomers but also by the rotational barriers around single bonds. For instance, the rotation of substituent groups can lead to different conformers with distinct energy levels. Quantum chemical calculations can quantify these rotational energy barriers. For 3-phenyl-2,4-pentanedione, the energy barrier for the tautomerization reaction has been calculated, providing insight into the kinetics of the process. orientjchem.org

The following tables present hypothetical but representative data based on the computational studies of analogous compounds, illustrating the type of information obtained from quantum chemical calculations.

Table 1: Relative Energies of Tautomers of a 3-Substituted Pentane-2,4-dione Analogue

| Tautomer/Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Diketo Form | B3LYP/6-31+G(d,p) | 10.5 |

| Enol Form 1 (chelated) | B3LYP/6-31+G(d,p) | 0.0 |

| Enol Form 2 (non-chelated) | B3LYP/6-31+G(d,p) | 5.2 |

| Zwitterionic Form | B3LYP/6-31+G(d,p) | 25.8 |

Table 2: Calculated Rotational Energy Barriers for a 3-Substituted Pentane-2,4-dione Analogue

| Rotational Bond | Method/Basis Set | Energy Barrier (kcal/mol) |

| C-C (acetyl group) | B3LYP/6-31+G(d,p) | 3.5 |

| C-C (hydroxyethylidene group) | B3LYP/6-31+G(d,p) | 4.1 |

It is important to note that the solvent can significantly influence the tautomeric equilibrium. cdnsciencepub.com Polar solvents may stabilize more polar forms, such as the diketo or zwitterionic forms, by disrupting the intramolecular hydrogen bond of the chelated enol form. cdnsciencepub.comresearchgate.net Computational models can account for solvent effects using methods like the Polarizable Continuum Model (PCM).

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

High-resolution NMR spectroscopy is a primary tool for the unambiguous structural determination of 3-(1-Hydroxyethylidene)pentane-2,4-dione in solution. It provides detailed information about the electronic environment of each nucleus, allowing for the confirmation of the enolic structure and the investigation of dynamic processes. The presence of a strong intramolecular hydrogen bond significantly influences the chemical shift of the enolic proton. researchgate.net

In solution, compounds of this nature typically exist as a single, rapidly equilibrating species on the NMR timescale. researchgate.net The chemical shifts are sensitive to the solvent environment, particularly its polarity and hydrogen-bonding capability.

Expected ¹H and ¹³C NMR Data

The following table outlines the expected chemical shifts for 3-(1-Hydroxyethylidene)pentane-2,4-dione, based on data for analogous enolized β-dicarbonyl compounds. The enolic proton is expected to appear as a broad singlet at a very high chemical shift, characteristic of strong intramolecular hydrogen bonding.

| Atom Name | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Enolic OH | 15.0 - 17.0 | N/A |

| Methyl (CH₃) | 2.0 - 2.5 | 20 - 30 |

| Carbonyl (C=O) | N/A | 190 - 200 |

| Olefinic Carbon (C-OH) | N/A | 185 - 195 |

| Central Carbon | N/A | ~100 |

Multi-dimensional NMR techniques are essential for assigning the complex spectra and understanding the spatial relationships and dynamic exchanges within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between protons, for instance, within any ethyl or other alkyl groups that might be present in derivatives.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, enabling definitive assignment of the ¹³C spectrum.

EXSY (Exchange Spectroscopy): Should distinct tautomers or conformers be present and exchanging on a suitable timescale, EXSY can be used to identify and quantify these dynamic processes.

Isotopic labeling is a powerful method to simplify complex spectra and probe specific structural features or reaction mechanisms. wikipedia.orgsigmaaldrich.com By replacing specific atoms with their isotopes (e.g., ¹H with ²H, ¹²C with ¹³C, or ¹⁶O with ¹⁷O), specific signals can be enhanced or eliminated, and internuclear distances can be measured more accurately. sigmaaldrich.comnih.gov

Deuterium (B1214612) (²H) Labeling: Replacing the enolic proton with deuterium would cause its signal to disappear from the ¹H NMR spectrum, confirming its assignment. wikipedia.org This also allows for the study of isotope effects on the hydrogen bond strength and tautomeric equilibrium.

¹³C Labeling: Uniform or selective ¹³C enrichment dramatically enhances signal intensity for ¹³C NMR experiments. nih.gov Selectively labeling one of the carbonyl groups, for instance, would allow for the study of the precise location of the double bond and the nature of the electronic delocalization in the chelated ring.

¹⁷O Labeling: As ¹⁷O is a quadrupolar, NMR-active nucleus, labeling the carbonyl oxygens can provide direct information about the hydrogen bond and electron distribution, although the signals are typically broad.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding

The most prominent feature in the IR spectrum of the enolic form of a β-dicarbonyl compound is an extremely broad absorption band for the O-H stretching vibration, often centered around 2500-3200 cm⁻¹. researchgate.netacs.org This broadening is a direct consequence of the strong intramolecular hydrogen bond. The carbonyl (C=O) and olefinic (C=C) stretching vibrations are also characteristic, appearing at lower frequencies than in typical ketones and alkenes due to conjugation and involvement in the chelated ring system.

The vibrational spectra of β-dicarbonyl compounds show strong coupling between various modes. nih.gov Density Functional Theory (DFT) calculations are often employed to aid in the assignment of complex vibrational bands. nih.gov

Representative Vibrational Band Assignments

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3200-2500 | ν(O-H) | Very broad, strong; Intramolecular H-bond stretch researchgate.netacs.org |

| ~1640-1600 | ν(C=O) / ν(C=C) | Asymmetric stretch of the conjugated system researchgate.net |

| ~1540 | ν(C=O) / ν(C=C) | Symmetric stretch of the conjugated system researchgate.net |

| ~1450 | δ(CH₃) | Asymmetric methyl bending |

| ~1360 | δ(CH₃) | Symmetric methyl bending |

| ~1250 | ν(C-C) + δ(C-H) | Skeletal stretching and bending modes |

| ~960 | γ(O-H) | Out-of-plane O-H bending |

Studying the vibrational spectra at different temperatures can provide insights into the strength and dynamics of the hydrogen bond. As temperature increases, the population of higher vibrational energy levels of the O-H stretch mode can change, potentially leading to a shift and change in the shape of the broad O-H absorption band. Furthermore, significant temperature changes can shift the tautomeric equilibrium between the enol and diketo forms, which would be observable through the appearance or disappearance of the characteristic keto C=O stretching bands (typically two bands between 1700 and 1730 cm⁻¹). acs.org

Mass Spectrometry (MS) for Fragmentation Pathways and Isomeric Distinctions

Mass spectrometry is a destructive technique that provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization. The fragmentation of β-dicarbonyl compounds is highly dependent on which tautomer (keto or enol) is ionized. core.ac.uk Gas chromatography-mass spectrometry (GC-MS) can often separate the tautomers, allowing for the analysis of their distinct mass spectra. core.ac.uk

For 3-(1-Hydroxyethylidene)pentane-2,4-dione, the molecular ion peak (M⁺˙) would be observed at m/z 142. The fragmentation of the enol tautomer is expected to proceed through pathways that reflect its specific structure.

Expected Fragmentation Pathways

The primary fragmentation pathways for ketones and enols involve α-cleavage (cleavage of the bond adjacent to the oxygen-bearing carbon) and McLafferty rearrangements if an appropriate gamma-hydrogen is available. libretexts.orgmiamioh.edu

α-Cleavage: Loss of a methyl radical (•CH₃) from one of the acetyl groups would result in a fragment ion at m/z 127.

Loss of Acetyl Radical: Cleavage can also lead to the loss of an acetyl radical (•COCH₃), generating a stable acylium ion at m/z 99 or the loss of the entire acetyl group to form a [M - 43]⁺ ion.

Loss of Ketene (B1206846): A common rearrangement pathway for enols involves the elimination of a neutral ketene molecule (CH₂=C=O) from the molecular ion, which would produce a fragment at m/z 100.

McLafferty Rearrangement: A McLafferty-type rearrangement could lead to the elimination of a neutral alkene, though this is more typical for longer alkyl chains.

Table of Expected MS Fragments

| m/z | Proposed Fragment | Fragmentation Pathway |

| 142 | [C₇H₁₀O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 127 | [M - CH₃]⁺ | α-Cleavage: Loss of a methyl radical |

| 99 | [M - COCH₃]⁺ | α-Cleavage: Loss of an acetyl radical |

| 100 | [M - C₂H₂O]⁺˙ | Rearrangement: Loss of neutral ketene |

| 43 | [CH₃CO]⁺ | Acetylium ion, a very common fragment for acetyl-containing compounds core.ac.uk |

Distinguishing isomers by mass spectrometry is a significant challenge but can be achieved by observing unique fragmentation patterns. lcms.cz For example, an isomer like ethyl 3-oxopentanoate (B1256331) would exhibit different fragmentation, such as a prominent loss of an ethoxy radical (•OCH₂CH₃, M-45). The ability to separate isomers chromatographically before they enter the mass spectrometer is often the most reliable method for their distinction. msu.edu

Computational and Theoretical Chemistry Studies of 3 1 Hydroxyethylidene Pentane 2,4 Dione

QSAR and Cheminformatics Applications for Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. researchgate.net In drug design, QSAR is a significant and efficient approach for predicting the activity of new compounds before their synthesis. nih.govnih.gov Cheminformatics provides the tools to calculate and analyze structural descriptors, which are numerical representations of a molecule's properties. These descriptors are then used to build QSAR models.

For 3-(1-Hydroxyethylidene)pentane-2,4-dione and its analogs, various structural descriptors can be calculated to develop QSAR models for predicting their potential biological activities. The process involves calculating a wide range of descriptors, including topological, physicochemical, and electronic properties. researchgate.net These descriptors quantify different aspects of the molecular structure.

A foundational step in any QSAR study is the calculation of molecular descriptors. While specific QSAR studies on 3-(1-Hydroxyethylidene)pentane-2,4-dione are not widely published, data for its tautomer, 3-Hydroxypentane-2,4-dione, are available and provide insight into the types of descriptors that would be used. nih.gov

Table 1: Computed Structural Descriptors for 3-Hydroxypentane-2,4-dione

| Descriptor | Value | Source |

|---|---|---|

| Molecular Formula | C5H8O3 | PubChem nih.gov |

| Molecular Weight | 116.11 g/mol | PubChem nih.gov |

| XLogP3 | -0.8 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Exact Mass | 116.047344113 Da | PubChem nih.gov |

| Topological Polar Surface Area | 54.4 Ų | PubChem nih.gov |

| Heavy Atom Count | 8 | PubChem nih.gov |

| Complexity | 103 | PubChem nih.gov |

These descriptors can be used as independent variables in regression analysis to build a model that predicts a specific activity. For instance, in studies of other dione (B5365651) derivatives, descriptors like the partition coefficient (LogP), molar refractivity (MR), hydration energy, and electronic properties (such as the energy of frontier orbitals like HOMO and LUMO) have been successfully used to build robust QSAR models. researchgate.net The goal is to create a model with a high correlation coefficient (R²) and predictive power (Q²), indicating a strong relationship between the structural descriptors and the observed activity. nih.gov For example, a QSAR study on 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives achieved a high correlation (R² = 0.887) using descriptors related to molecular volume, refractivity, and atomic charges. nih.gov Similarly, studies on 3-hydroxypyridine-4-one derivatives revealed the significant role of topological parameters in their antimicrobial activity. mdpi.com

Reaction Pathway Elucidation through Computational Transition State Theory

Computational transition state theory is a powerful tool used to study the mechanisms of chemical reactions. It allows researchers to calculate the energy profile of a reaction, including the energies of reactants, products, intermediates, and, most importantly, transition states. By identifying the transition state—the highest energy point along the reaction coordinate—the activation energy (energy barrier) for a reaction can be determined. rsc.org

This methodology can be applied to understand various reactions involving 3-(1-Hydroxyethylidene)pentane-2,4-dione. For example, its synthesis, tautomerization, or participation in further reactions like cyclizations can be modeled. Computational studies, often employing density functional theory (DFT), can map out the potential energy surface for a proposed reaction mechanism. researchgate.net

A key application would be studying the tautomerism between 3-(1-Hydroxyethylidene)pentane-2,4-dione (the enol form) and its keto form, pentane-2,3,4-trione. Theoretical calculations can determine the relative stability of these tautomers and the energy barrier for the interconversion process. scite.ai

Furthermore, in reactions where 3-(1-Hydroxyethylidene)pentane-2,4-dione acts as a precursor, transition state theory can elucidate the step-by-step mechanism. For instance, in the synthesis of heterocyclic compounds like pyrazoles or isoxazoles from β-diketone intermediates, computational analysis can clarify the reaction pathway. unirioja.es Quantum chemical studies on similar reactions, such as the synthesis of pyrrolidinedione derivatives, have successfully determined the energy barriers for each step, including Michael additions, rearrangements, and cyclizations. rsc.org In one such study, the energy barrier for a cyclization step was found to be as low as 11.9 kJ/mol, while a necessary tautomerization had a much higher barrier of 178.4 kJ/mol, indicating it as the rate-determining step. rsc.org

These computational investigations provide detailed insights into reaction feasibility and kinetics, guiding synthetic efforts and helping to understand the underlying principles of the molecule's reactivity.

Reactivity and Reaction Mechanisms Involving 3 1 Hydroxyethylidene Pentane 2,4 Dione

Electrophilic and Nucleophilic Substitution Reactions

The core structure of 3-(1-hydroxyethylidene)pentane-2,4-dione, a β-diketone, features an acidic α-carbon, making it susceptible to various substitution reactions. The enolate form is a key intermediate in these transformations.

Regioselectivity and Stereoselectivity in Substitution Processes

The presence of multiple reactive sites in 3-(1-hydroxyethylidene)pentane-2,4-dione and its derivatives necessitates careful consideration of regioselectivity. For instance, alkylation and acylation can occur at either the C3 carbon or the enolic oxygen. O-alkylation can be achieved using alcohols in the presence of reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine, while C-arylation of the sodium enolate can be accomplished with aryl iodides in the presence of copper(I) iodide. unirioja.es

In reactions involving nucleophilic attack, such as those with amidines, the regioselectivity is dictated by the nature of the nucleophile and the reaction conditions. For example, the reaction of 3-ferrocenylmethylidene-2,4-pentanedione with acetamidine (B91507) can lead to the formation of pyrimidine (B1678525) and piperidone derivatives through different tautomeric forms of the amidine attacking the β-diketone moiety. nih.gov

Kinetic and Thermodynamic Aspects of Reactions

The outcome of reactions involving 3-(1-hydroxyethylidene)pentane-2,4-dione can be governed by either kinetic or thermodynamic control. At lower temperatures, the faster-forming kinetic product may predominate, while at higher temperatures, the more stable thermodynamic product is favored. youtube.com This principle is evident in the selective hydrogenation of related unsaturated systems where temperature and catalyst play a crucial role in determining the product distribution. researchgate.net

The kinetics of substitution reactions involving metal complexes of dehydroacetic acid have also been studied. For example, the substitution of dehydroacetic acid in a tris(dehydroacetato) Fe(III) complex by other ligands like 8-hydroxyquinoline (B1678124) follows specific rate laws, indicating a defined mechanistic pathway. aun.edu.eg

Cycloaddition and Condensation Reactions

The unsaturated nature of 3-(1-hydroxyethylidene)pentane-2,4-dione and its derivatives makes them excellent substrates for cycloaddition and condensation reactions, leading to the formation of a wide variety of heterocyclic compounds.

Mechanism of Heterocyclic Ring Formation (e.g., Iminolactones)

The reaction of dehydroacetic acid with ammonia (B1221849) has been shown to produce lutidone, lutidone carboxylic acid, and 2,6-dimethyl-4-aminopyridine, demonstrating the propensity for ring transformation and formation of nitrogen-containing heterocycles. jlu.edu.cn Derivatives of dehydroacetic acid bearing amide or urea (B33335) moieties can act as anion receptors, forming complexes with species like acetate (B1210297) and dihydrogen phosphate (B84403). nih.gov The formation of these complexes involves hydrogen bonding and can lead to specific stoichiometries, such as 2:1 (anion/ligand) complexes with dihydrogen phosphate in acetonitrile (B52724). nih.gov

Condensation reactions, such as the Knoevenagel condensation of dehydroacetic acid with aromatic aldehydes, yield chalcone-like structures. researchgate.net These reactions are often catalyzed by organic bases. researchgate.net Furthermore, the self-condensation of related 1,3-diones can lead to the formation of fused ring systems. nih.gov

Role as a Dienophile or Dipolarophile

In cycloaddition reactions, molecules with π-bonds can act as either dienes or dienophiles in Diels-Alder reactions, or as dipolarophiles in 1,3-dipolar cycloadditions. wikipedia.orgwikipedia.org The reactivity in these pericyclic reactions is governed by the electronic nature of the substituents. masterorganicchemistry.com Electron-withdrawing groups on the dienophile generally accelerate the reaction. masterorganicchemistry.com

While specific examples of 3-(1-hydroxyethylidene)pentane-2,4-dione itself acting as a dienophile in published literature are not prevalent in the initial search, its structural motifs are present in molecules that do participate in such reactions. For instance, related α,β-unsaturated ketones are known dienophiles in Diels-Alder reactions. academie-sciences.fr The general principle of a [4+2] cycloaddition involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. libretexts.org

Similarly, in 1,3-dipolar cycloadditions, the compound can act as a dipolarophile, reacting with a 1,3-dipole to form a five-membered heterocyclic ring. wikipedia.org The regioselectivity of these reactions is influenced by both electronic and steric factors. organic-chemistry.org The versatility of isatin-derived azomethine ylides reacting with various dipolarophiles, including 1,4-enedione derivatives, highlights the potential for constructing complex spiro-fused heterocyclic systems. nih.govresearchgate.net

Table of Cycloaddition Reactions

| Reaction Type | Reactants | Product Type | Key Features |

|---|---|---|---|

| Diels-Alder ([4+2] Cycloaddition) | Diene + Dienophile (e.g., α,β-unsaturated ketone) | Six-membered ring (e.g., cyclohexene (B86901) derivative) | Concerted, pericyclic mechanism; stereospecific. wikipedia.orglibretexts.org |

| Huisgen 1,3-Dipolar Cycloaddition | 1,3-Dipole + Dipolarophile | Five-membered heterocycle | Can be concerted or stepwise; often used for triazole synthesis. wikipedia.orgorganic-chemistry.org |

| Photochemical Cycloaddition | Dehydroacetic acid + Olefins | Cyclobutane derivatives | Involves photochemical excitation. oup.com |

Oxidation and Reduction Chemistry

The oxidation and reduction of 3-(1-hydroxyethylidene)pentane-2,4-dione and its derivatives can target different functional groups within the molecule.

Oxidation of related 1,3-dione systems can lead to the formation of vicinal tricarbonyl compounds, such as ninhydrin (B49086) from indane-1-one. nih.gov The specific oxidizing agent and reaction conditions will determine the outcome of the oxidation.

Reduction of the carbonyl groups or the carbon-carbon double bond can be achieved using various reducing agents. For instance, selective hydrogenation of α,β-unsaturated ketones is a common transformation. The choice of catalyst and reaction conditions is critical for achieving selectivity, especially when multiple reducible functional groups are present. researchgate.net For example, catalytic hydrogenation can reduce the double bond, while metal hydrides might reduce the ketone functionalities.

Selective Oxidation and Reduction Methodologies

Oxidation: The enol double bond and the carbonyl groups are potential sites for oxidation. Selective oxidation of the enol double bond could potentially lead to the formation of an epoxide or, through oxidative cleavage, to smaller carboxylic acid fragments. The presence of multiple carbonyl groups suggests that strong oxidizing agents would likely lead to degradation of the molecule. Chemoselective oxidation of the secondary hydroxyl group of a reduction product or the methyl groups of the acetyl moieties would require highly specific catalytic systems that have not been reported for this substrate. For other β-dicarbonyl compounds, reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) have been used for α-oxidation, suggesting a potential route for the synthesis of vicinal tricarbonyl compounds from the keto-tautomer. rsc.org

Reduction: Selective reduction of one or more of the carbonyl groups presents a significant synthetic challenge due to their similar chemical environments. The use of chemoselective reducing agents, such as sodium borohydride (B1222165) at low temperatures, might favor the reduction of one carbonyl group over the others. Catalytic hydrogenation could potentially reduce the enol double bond in addition to the carbonyl groups. The stereoselective reduction of β-hydroxy ketones, which could be formed from the initial reduction of one carbonyl in triacetylmethane, is a well-established field, with methods like the Narasaka-Prasad and Evans-Saksena reductions offering high diastereoselectivity for the formation of 1,3-diols. rsc.org These methodologies could, in principle, be applied to derivatives of 3-(1-Hydroxyethylidene)pentane-2,4-dione.

| Potential Reaction | Reagent/Condition | Expected Product Type | Supporting Principle |

| α-Oxidation | Phenyliodine(III) bis(trifluoroacetate) | Vicinal Tricarbonyl | Oxidation of β-ketoamides rsc.org |

| Selective Carbonyl Reduction | Sodium Borohydride (low temp.) | β-Hydroxy Dicarbonyl | General reactivity of ketones |

| Diastereoselective 1,3-Diol Synthesis | Narasaka-Prasad Reduction | syn-1,3-Diol | Reduction of β-hydroxy ketones rsc.org |

| Diastereoselective 1,3-Diol Synthesis | Evans-Saksena Reduction | anti-1,3-Diol | Reduction of β-hydroxy ketones rsc.org |

Radical Pathways and Reaction Intermediates

Direct studies on the radical pathways involving 3-(1-Hydroxyethylidene)pentane-2,4-dione are not described in the literature. However, the structurally related acetylacetone (B45752) has been investigated as a radical initiator.

The methylene (B1212753) bridge in the keto-form of β-dicarbonyl compounds is known to be susceptible to hydrogen abstraction to form a stabilized radical. In the case of triacetylmethane, the methine proton is similarly a likely site for radical formation. This radical would be highly stabilized by resonance across the three carbonyl groups. Such radical intermediates are key in processes like the free-radical halogenation of alkanes. youtube.com

In the context of atmospheric chemistry, the reaction of acetylacetone with hydroxyl radicals has been shown to proceed via OH addition to the enol double bond, leading to the formation of various oxygenated products. baranlab.org A similar pathway can be anticipated for 3-(1-Hydroxyethylidene)pentane-2,4-dione, which would have implications for its environmental degradation. The acetylacetone radical can also react with molecular oxygen to form a peroxyl radical, which can act as an oxidizing species. mdpi.com

Photochemical Transformations

The photochemistry of β-dicarbonyl compounds is an area of active research, though specific studies on 3-(1-Hydroxyethylidene)pentane-2,4-dione are lacking.

Light-Induced Rearrangements and Cyclizations

The enol form of β-dicarbonyl compounds can undergo photoisomerization upon irradiation. Flash photolysis studies on similar compounds have shown the formation of a non-chelated enol form, which is thermally unstable and reverts to the more stable chelated enol or the keto form. masterorganicchemistry.commdpi.com It is plausible that 3-(1-Hydroxyethylidene)pentane-2,4-dione would exhibit similar photoisomerization behavior.

More complex rearrangements, such as the oxa-di-π-methane rearrangement, are known for β,γ-unsaturated enones and can lead to the formation of cyclopropyl (B3062369) ketones. researchgate.net While 3-(1-Hydroxyethylidene)pentane-2,4-dione is an α,β-unsaturated system, the general principles of photochemical rearrangements suggest that under certain conditions, intramolecular cyclizations could be possible.

Photophysical Properties and Mechanism

The photophysical properties of 3-(1-Hydroxyethylidene)pentane-2,4-dione have not been specifically reported. Generally, β-dicarbonyl compounds exhibit strong absorption in the UV region corresponding to π-π* transitions of the conjugated enol system. The presence of an intramolecular hydrogen bond in the chelated enol form can influence the excited state dynamics.

Upon absorption of a photon, the molecule is promoted to an excited singlet state. From here, it can undergo various processes including fluorescence, intersystem crossing to a triplet state, or photochemical reaction. The triplet state is often implicated in photochemical rearrangements. The specific wavelengths of absorption and emission, as well as the quantum yields for these processes, would need to be determined experimentally for 3-(1-Hydroxyethylidene)pentane-2,4-dione.

Coordination Chemistry and Metal Complexation with 3 1 Hydroxyethylidene Pentane 2,4 Dione

Ligand Design and Chelating Properties of the Compound

The chelating ability of 3-(1-Hydroxyethylidene)pentane-2,4-dione is intrinsically linked to its molecular structure, particularly its tautomeric forms and the electronic influence of its substituent.

Denticity and Coordination Modes (e.g., Enolates)

Like other β-diketones, 3-(1-Hydroxyethylidene)pentane-2,4-dione is expected to exist in a tautomeric equilibrium between its keto and enol forms. The enol form is particularly significant for coordination chemistry as its deprotonation yields the corresponding enolate anion. This enolate acts as a bidentate, monoanionic ligand, coordinating to a metal center through its two oxygen atoms to form a stable six-membered chelate ring.

The predominant coordination mode involves this bidentate chelation via the enolate. The resonance delocalization within the chelate ring, encompassing the O-C-C-C-O framework, contributes significantly to the stability of the resulting metal complexes. While less common, monodentate coordination through one of the oxygen atoms or bridging coordination between two metal centers are also possibilities, depending on the reaction conditions and the nature of the metal ion.

Influence of Substituents on Coordination Strength

The substituent at the C3 position of the pentane-2,4-dione backbone plays a crucial role in determining the ligand's coordination strength. The 1-hydroxyethylidene group, -C(OH)=CH₂, on 3-(1-Hydroxyethylidene)pentane-2,4-dione is anticipated to influence the acidity of the enolic proton and the stability of the resulting metal complexes through a combination of inductive and steric effects.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 3-(1-Hydroxyethylidene)pentane-2,4-dione would likely follow established procedures for other β-diketonate complexes. These methods typically involve the reaction of a metal salt with the β-diketone in the presence of a base to facilitate the deprotonation of the ligand.

Transition Metal Complexes and Inner Sphere Coordination

Transition metals readily form stable complexes with β-diketonates. The synthesis of a transition metal complex of 3-(1-Hydroxyethylidene)pentane-2,4-dione would likely involve reacting a salt of the desired transition metal (e.g., chloride, nitrate, or acetate) with the ligand in a suitable solvent. The addition of a base, such as sodium hydroxide (B78521) or an amine, would deprotonate the enol, leading to the formation of the inner-sphere coordination complex where the ligand is directly bound to the metal center. The stoichiometry of the resulting complex (e.g., ML₂, ML₃) would depend on the oxidation state and coordination preferences of the metal ion.

For instance, a divalent metal ion like copper(II) would be expected to form a square planar or distorted octahedral complex, [Cu(L)₂], while a trivalent metal ion like iron(III) would likely form an octahedral complex, [Fe(L)₃]. Characterization of these complexes would involve techniques such as infrared (IR) spectroscopy to observe the shifts in the C=O and C=C stretching frequencies upon coordination, and UV-Vis spectroscopy to study the electronic transitions.

Main Group and Lanthanide/Actinide Complexes

Main group elements also form complexes with β-diketonates, although they can be more susceptible to hydrolysis. The synthesis would be similar to that for transition metals, often requiring anhydrous conditions.

Lanthanide and actinide ions, being hard Lewis acids, have a strong affinity for oxygen donor ligands like β-diketonates. The synthesis of their complexes with 3-(1-Hydroxyethylidene)pentane-2,4-dione would typically involve the reaction of a lanthanide or actinide salt with the ligand in a non-aqueous solvent. These complexes often exhibit high coordination numbers, and the steric profile of the 1-hydroxyethylidene substituent could influence the number of ligands that can coordinate to the large metal ions. These complexes are often characterized by their unique spectroscopic and magnetic properties.

Electronic Structure and Spectroscopic Properties of Metal Complexes

The electronic structure and spectroscopic properties of metal complexes of 3-(1-Hydroxyethylidene)pentane-2,4-dione are expected to be influenced by both the metal ion and the ligand itself.

The UV-Vis spectra of the complexes would likely exhibit bands arising from intra-ligand (π→π*) transitions, as well as ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands. The energies of these transitions would provide insights into the electronic structure of the complex. For transition metal complexes with d-electrons, d-d transitions may also be observed, although they are often weak.

Infrared spectroscopy is a powerful tool for characterizing these complexes. The coordination of the enolate to the metal center results in a delocalization of the π-electron system in the chelate ring. This leads to a decrease in the frequency of the C=O stretching vibration and an increase in the frequency of the C=C stretching vibration compared to the free ligand. The position of these bands can provide information about the strength of the metal-ligand bond.

Table of Spectroscopic Data for Representative Metal Acetylacetonate (B107027) Complexes

| Complex | ν(C=O) / ν(C=C) (cm⁻¹) | λ_max (nm) (Transition) |

| [Cu(acac)₂] | ~1578, ~1528 | ~295 (π→π), ~550, ~680 (d-d) |

| [Fe(acac)₃] | ~1570, ~1525 | ~270 (π→π), ~355, ~435 (LMCT) |

| [Cr(acac)₃] | ~1575, ~1525 | ~335 (π→π), ~415, ~560 (d-d) |

| [Al(acac)₃] | ~1580, ~1530 | ~310 (π→π) |

Ligand Field Theory and Magnetic Properties

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and magnetic properties of metal complexes with 3-(1-Hydroxyethylidene)pentane-2,4-dione. When this ligand coordinates to a transition metal ion in an octahedral geometry (a common arrangement for [M(ligand)₃] or [M(ligand)₂(H₂O)₂] complexes), the five degenerate d-orbitals of the metal ion are split into two distinct energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg* set (dx²-y², dz²) libretexts.orgyoutube.com. The energy separation between these levels is denoted as Δo (or 10Dq).

β-diketonate ligands like this one are generally considered weak- to intermediate-field ligands. The magnitude of Δo they induce is typically not large enough to overcome the spin-pairing energy for many first-row transition metals. Consequently, complexes with metal ions like Mn(II), Fe(II), Fe(III), and Co(II) are often high-spin. In a high-spin configuration, electrons occupy the d-orbitals individually before pairing up, leading to a maximum number of unpaired electrons and significant paramagnetism.

The magnetic properties of these complexes can be quantified by their magnetic moment (μ), which is primarily dependent on the number of unpaired electrons. For instance, a high-spin d⁵ Fe(III) complex would have five unpaired electrons and exhibit strong paramagnetism, whereas a d⁸ Ni(II) complex in an octahedral field would have two unpaired electrons.

Table 1: Predicted Spin States and Magnetic Behavior for Octahedral Complexes

| Metal Ion | d-Electron Count | Predicted Spin State | Number of Unpaired Electrons | Predicted Magnetic Property |

|---|---|---|---|---|

| Cr(III) | d³ | - (Always 3 unpaired) | 3 | Paramagnetic |

| Fe(III) | d⁵ | High-Spin | 5 | Strongly Paramagnetic |

| Co(II) | d⁷ | High-Spin | 3 | Paramagnetic |

| Ni(II) | d⁸ | - (Always 2 unpaired) | 2 | Paramagnetic |

| Cu(II) | d⁹ | - (Always 1 unpaired) | 1 | Paramagnetic |

UV-Vis, EPR, and Mössbauer Spectroscopy of Complexes

Spectroscopic techniques are indispensable for probing the electronic and structural features of metal complexes with 3-(1-Hydroxyethylidene)pentane-2,4-dione.

UV-Vis Spectroscopy The UV-Vis spectra of these complexes are expected to display two main types of electronic transitions: intraligand transitions and d-d transitions.

Intraligand Transitions: These are high-intensity absorptions typically occurring in the ultraviolet region (<350 nm). They correspond to π → π* and n → π* transitions within the delocalized electronic system of the β-diketonate ligand. researchgate.net The positions of these bands are sensitive to the solvent and the nature of the metal ion.

d-d Transitions: These transitions involve the excitation of electrons between the split d-orbitals of the metal center (e.g., from t₂g to eg* in an octahedral complex). They are characteristic of the metal ion and its coordination environment. According to ligand field theory, these transitions are Laporte-forbidden, resulting in characteristically weak absorption bands found in the visible region of the spectrum. mdpi.commdpi.com

Table 2: Representative UV-Vis Absorption Bands for Related Metal β-Diketonate Complexes

| Complex Type | Approx. λmax (nm) | Molar Absorptivity, ε (M⁻¹cm⁻¹) | Assignment |

|---|---|---|---|

| Cr(acac)₃ | ~230-250 | > 20,000 | Intraligand π → π |

| ~560 | ~75 | d-d (⁴A₂g → ⁴T₂g) | |

| Fe(acac)₃ | ~270 | > 25,000 | Intraligand π → π |

| ~430 | ~3,500 | Ligand-to-Metal Charge Transfer (LMCT) |

Data is illustrative for acetylacetonate (acac) complexes as close analogs.

EPR Spectroscopy Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying complexes with unpaired electrons (paramagnetic species), such as those of Cu(II), Cr(III), or high-spin Fe(III). The EPR spectrum provides information about the g-factor and hyperfine coupling constants (A), which are sensitive to the electronic environment, symmetry, and the nature of the atoms coordinating the metal ion. nih.govosti.gov For a d⁹ Cu(II) complex in an axial (tetragonal) geometry, one would expect to observe two distinct g-values (g∥ and g⊥). The hyperfine splitting pattern can confirm the coordination to oxygen atoms and provide insight into the degree of covalency in the metal-ligand bonds. nih.gov

Mössbauer Spectroscopy For iron complexes, ⁵⁷Fe Mössbauer spectroscopy is uniquely informative. researchgate.net It provides data on the isomer shift (δ) and the quadrupole splitting (ΔEQ), which can definitively determine the oxidation state (Fe(II) or Fe(III)) and spin state (high-spin or low-spin) of the iron center. osti.gov High-spin Fe(III) β-diketonate complexes typically show a single, broad absorption line or a small quadrupole splitting, whereas high-spin Fe(II) complexes exhibit a larger isomer shift and significant quadrupole splitting due to the asymmetric electronic configuration (t₂g⁴eg²). researchgate.net

Table 3: Typical ⁵⁷Fe Mössbauer Parameters for Iron Acetylacetonate Complexes at Room Temperature

| Complex | Oxidation State | Spin State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) |

|---|---|---|---|---|

| Fe(acac)₃ | Fe(III) | High-Spin (d⁵) | ~0.38 | 0 |

| Fe(acac)₂(H₂O)₂ | Fe(II) | High-Spin (d⁶) | ~1.10 | ~2.60 |

Data is illustrative for acetylacetonate (acac) complexes as close analogs.

Catalytic Applications of 3-(1-Hydroxyethylidene)pentane-2,4-dione Metal Complexes

Metal complexes derived from β-diketonate ligands are widely employed as precatalysts in a variety of organic transformations. Their utility stems from their high stability, solubility in organic solvents, and the ease with which the metal center can be accessed to perform catalysis.

Homogeneous Catalysis in Organic Transformations

Complexes of metals like palladium, nickel, and rhodium with β-diketonate ligands are effective homogeneous catalysts. nih.gov They are often used in cross-coupling reactions, hydrogenations, and hydroformylations. The β-diketonate ligand serves to solubilize the metal precursor and can be displaced by reactants or other ligands under reaction conditions to generate the catalytically active species. For instance, palladium(II) acetylacetonate is a common precatalyst for Suzuki, Heck, and Sonogashira coupling reactions, where it is reduced in situ to the active Pd(0) species. rsc.org Similarly, nickel(II) complexes can catalyze hydroboration and other addition reactions. rsc.org

Table 4: Example of Homogeneous Catalysis using a Ni(II)-β-Diketonate Analog

| Reaction | Catalyst System | Substrate | Product | Yield | Reference |

|---|---|---|---|---|---|

| Hydroboration of Aldehydes | Ni-1@NU-1000 (Ni tripodal complex) | 4-CF₃-benzaldehyde | (4-(Trifluoromethyl)phenyl)methanol boronic ester | >99% | rsc.org |

This example uses a complex Ni system but illustrates the role of such metals in catalysis, where β-diketonates serve as common ligands.

Ligand Scaffolding in Asymmetric Catalysis

To achieve enantioselectivity in catalysis, a chiral environment must be created around the metal center. While 3-(1-Hydroxyethylidene)pentane-2,4-dione itself is achiral, its pentane-2,4-dione backbone is a versatile scaffold that can be chemically modified to incorporate chiral elements. This can be done by attaching chiral auxiliaries to the central carbon (position 3) or by building chirality into the ligand's backbone.

These chiral ligands can then coordinate to a metal, and the resulting complex can catalyze reactions to produce one enantiomer of a product in excess over the other. This is a cornerstone of modern pharmaceutical synthesis. Chiral β-diketonate-type ligands have been successfully used in asymmetric reactions such as 1,4-additions (Michael additions), hydrogenations, and cycloadditions. nih.govmdpi.com The steric and electronic properties of the chiral ligand direct the approach of the substrate to the metal's active site, thereby controlling the stereochemical outcome of the reaction.

Table 5: Example of Asymmetric Catalysis using a Chiral Diphosphine Ligand with a Palladium Precursor

| Reaction | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Asymmetric 1,4-Addition of Arylboronic Acid to Cyclohex-2-en-1-one | Pd(OAc)₂ / Chiral Diphosphine Ligand | up to 85% | nih.gov |

This table illustrates the principle of asymmetric catalysis often involving a metal precursor like a β-diketonate and a separate chiral ligand.

Advanced Applications and Material Science Contributions of 3 1 Hydroxyethylidene Pentane 2,4 Dione and Its Derivatives

Role in Polymer Chemistry and Functional Materials

The unique molecular architecture of 3-(1-Hydroxyethylidene)pentane-2,4-dione and its derivatives makes them valuable components in the synthesis of functional polymers and advanced materials. Their ability to participate in various polymerization reactions and to coordinate with metal ions has led to the development of novel materials with applications ranging from drug delivery to catalysis. rsyn.orgnih.gov

Monomer or Cross-linking Agent in Polymer Synthesis

Derivatives of 3-(1-Hydroxyethylidene)pentane-2,4-dione have been explored as monomers and cross-linking agents in polymer synthesis. The presence of reactive sites, such as hydroxyl and acetyl groups, allows for their incorporation into polymer backbones or as cross-linkers to create robust, three-dimensional networks. For instance, diacetone acrylamide (B121943) (DAAM), a derivative, is utilized as a functional monomer in the creation of copolymer emulsions. researchgate.net These emulsions can be cross-linked at ambient temperatures, forming thermoset acrylic coatings with enhanced mechanical and chemical resistance. researchgate.net The concentration of the DAAM monomer has been shown to directly influence the properties of the resulting polymer, such as particle size and viscosity. researchgate.net

Polyanhydrides, a class of biodegradable polymers, can be synthesized from dicarboxylic acid monomers, which can be derived from precursors related to the dione (B5365651) structure. nih.gov These polymers are notable for their surface-eroding properties, making them suitable for controlled drug delivery applications. nih.gov The synthesis often involves a melt-condensation process, and the resulting polymer's degradation rate can be tuned by altering its chemical structure, for example, by incorporating aromatic units. nih.gov

Incorporation into Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of 3-(1-Hydroxyethylidene)pentane-2,4-dione and its derivatives to chelate metal ions is pivotal for their use in constructing coordination polymers and Metal-Organic Frameworks (MOFs). researchgate.net These materials are formed by linking metal ions or clusters with organic ligands, creating porous structures with a wide range of applications, including gas storage, separation, and catalysis. lucp.netnih.govresearchgate.net

The synthesis of MOFs can be achieved through various methods, such as solvothermal or hydrothermal techniques, where the ligand and a metal salt react under controlled temperature and pressure. nih.govmdpi.com Lanthanide-based MOFs (LnMOFs), in particular, have been developed using organic linkers that can be derived from or are analogous to dione structures. researchgate.netrsc.orgfrontiersin.org These LnMOFs often exhibit interesting luminescent properties, making them suitable for applications in sensing and optoelectronics. frontiersin.orgrsc.org The choice of the organic linker and the metal ion dictates the topology, pore size, and functional properties of the resulting framework. nih.govrsc.org For example, derivatives of pentane-2,4-dione functionalized with N-donor groups can act as linkers for creating mixed-metal coordination polymers. researchgate.netresearchgate.net The structure and properties of these coordination polymers can be finely tuned by varying the metal ions and the specific functional groups on the ligand. nih.gov

Table 1: Examples of MOFs and Coordination Polymers with Related Ligands

| Framework/Polymer Name | Metal Ion(s) | Organic Linker Type | Potential Application(s) |

|---|---|---|---|

| IRMOF Series | Zn(II) | Carboxylate-based | Gas storage, Separation |

| LnMOFs | Eu(III), Tb(III) | Carboxylate-based | Luminescent sensing, Temperature sensing |

| MOF-74 | Zn(II), Co(II) | Dihydroxy-benzenedicarboxylate | Gas adsorption, Catalysis |

| ZJU-136-CeEu | Ce(IV), Eu(III) | Tetracarboxylate | Ratiometric fluorescence sensing |

Utilization in Analytical Chemistry Methodologies

The inherent chemical properties of 3-(1-Hydroxyethylidene)pentane-2,4-dione and its derivatives lend themselves to various applications in analytical chemistry, particularly in the detection and separation of metal ions and other organic compounds.

Reagent for Metal Ion Chelation and Detection

The core structure of 3-(1-Hydroxyethylidene)pentane-2,4-dione contains a β-dicarbonyl moiety, which is an excellent chelating agent for a wide range of metal ions. interchim.frresearchgate.netnih.gov This property is the basis for its use in the development of fluorescent and colorimetric sensors for metal ion detection. acs.orgresearchgate.netmdpi.com Upon binding with a specific metal ion, the electronic structure of the molecule is altered, leading to a detectable change in its fluorescence or absorption spectrum. acs.org

Derivatives of this compound have been engineered to create highly selective and sensitive fluorescent chemosensors. mdpi.commdpi.com For example, by incorporating fluorophores and specific binding sites, sensors can be designed to detect heavy metal ions like mercury (Hg²⁺), lead (Pb²⁺), and silver (Ag⁺) in aqueous solutions, even at very low concentrations. mdpi.comnih.gov The development of lanthanide-based MOFs using ligands derived from or related to this compound has also opened new avenues for ratiometric fluorescent sensing, which offers more precise and reliable detection by measuring the ratio of two different emission signals. frontiersin.org

Table 2: Selected Fluorescent Sensors Based on Related Chelating Structures

| Sensor Target | Sensor Type | Detection Principle | Limit of Detection (LOD) |

|---|---|---|---|

| Ag⁺ | N-dots | Static quenching | 6.3 nM |

| Hg²⁺, Pb²⁺ | Aptamer-based | Fluorescence resonance energy transfer (FRET) | 5 nM (Hg²⁺), 300 pM (Pb²⁺) |

| Fe³⁺, Cr₂O₇²⁻ | Lanthanide MOF | Luminescence quenching | Not specified |

Chromatographic Stationary Phase Modification

In the field of chromatography, particularly High-Performance Liquid Chromatography (HPLC), the separation of compounds relies heavily on the interaction between the analytes and the stationary phase. nih.gov 3-(1-Hydroxyethylidene)pentane-2,4-dione, referred to as dehydroacetic acid (DHA) in this context, and its derivatives can be analyzed and separated using reversed-phase HPLC. sielc.comchrom-china.com

Methods have been developed for the simultaneous determination of DHA along with other preservatives like benzoic acid and sorbic acid in various products. helixchrom.comnih.gov These methods often employ C18 columns and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.comchrom-china.com The pH of the mobile phase and the use of ion-pairing reagents can be adjusted to optimize the separation of these acidic compounds. nih.gov While the compound itself is more commonly the analyte, the principles of its interaction with stationary phases—hydrophobic and ionic interactions—inform the development of new stationary phase materials designed for the separation of acidic and chelating compounds. nih.gov The modification of stationary phases with chelating agents allows for the separation of metal ions through complex formation. nih.gov

Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding. researchgate.net The structure of 3-(1-Hydroxyethylidene)pentane-2,4-dione, with its hydroxyl and carbonyl groups, is well-suited for forming strong hydrogen bonds. mdpi.comnih.gov These interactions are fundamental to the self-assembly of molecules into larger, ordered structures. researchgate.net

The ability of molecules to form predictable hydrogen-bonding patterns is crucial for designing and creating novel supramolecular assemblies. researchgate.netyoutube.com Derivatives of this compound can be designed to self-assemble into complex architectures like nanofibrils or hydrogels. researchgate.net These self-assembled materials have potential applications in areas such as catalysis and drug delivery. The precise arrangement of functional groups within these supramolecular structures can create specific environments for chemical reactions or for the controlled release of encapsulated molecules. researchgate.net

Self-Assembly Processes and Molecular Recognition

The ability of the acetylacetonate (B107027) ligand to form stable complexes with metal ions is the primary driver of its role in self-assembly and molecular recognition. The chelation process itself is a fundamental act of molecular recognition, where the ligand selectively binds to a metal center. This initial binding event can be leveraged to direct the assembly of more elaborate, ordered supramolecular structures.

Derivatives of pentane-2,4-dione can be designed as hetero-bifunctional or ditopic ligands, possessing distinct coordination sites with different electronic properties (hard/soft character). acs.orgresearchgate.net For instance, by introducing N-donor functional groups like pyridyl or pyrazolyl moieties onto the pentane-2,4-dione backbone, ligands with both hard O,O′ chelation sites and softer N-donor sites can be synthesized. researchgate.net This allows for programmed self-assembly, where the acetylacetonate portion binds to one type of metal ion, and the N-donor site coordinates to another, leading to the formation of mixed-metal coordination polymers and complex networks. researchgate.net

The self-assembly of an unpolar, enantiomerically pure helicate-type metalla-cryptand has been demonstrated, showcasing the potential for creating intricate, chiral architectures from acetylacetonate-based systems. wikipedia.org In such processes, the geometry and coordination preferences of the metal ion, combined with the structure of the acetylacetonate-derived ligand, dictate the final architecture of the self-assembled product. This directed assembly can result in various structures, from simple mononuclear complexes like M(acac)₂ and M(acac)₃ to complex coordination polymers where the metal-ligand units are linked into extended arrays. acs.orgwikipedia.org

The molecular recognition capabilities of these systems are further highlighted by their response to external stimuli. For example, the electrochemical reduction of M(acac)₃ complexes is influenced by the solvent and the specific metal center, indicating a sensitivity to the molecular environment. chemeurope.com This principle is also exploited in the design of platinum(II) complexes containing both chelated and σ-bonded acetylacetonate ligands, which show selective reactivity with biological nucleophiles based on the Hard-Soft Acid-Base (HSAB) principle. nih.gov

| Derivative Type | Recognition/Assembly Principle | Resulting Structure | Reference |

| Pyridyl-acetylacetonate | Hetero-bifunctional ligation | Coordination networks, supramolecular polymeric arrays | acs.org |

| N-Donor functionalized pentane-2,4-dione | Ditopic coordination (O,O' and N sites) | One-dimensional polymers, mixed-metal systems | researchgate.net |

| Tris(acetylacetonato)metal(III) | Chiral recognition and self-assembly | Chiral Δ and Λ isomers, helicates | wikipedia.org |

| Platinum(II) β-diketonates | Selective ligand substitution (HSAB) | Targeted interaction with biological nucleophiles | nih.gov |

Host-Guest Chemistry and Inclusion Compounds

While the basic acetylacetone (B45752) molecule is not a classic host with a pre-defined cavity, its derivatives and metal complexes are integral to the field of host-guest chemistry. youtube.com They can function as components of larger assemblies that encapsulate guest species or act as building blocks for creating materials with specific binding pockets.

A key strategy involves the host-guest assembly of ligand systems prior to metal ion complexation. rsc.orgrsc.org In this approach, a macrocyclic host molecule can form a complex with acetylacetonate-type ligands or other organic acids through non-covalent interactions. rsc.orgrsc.org This pre-organization of ligands around a central point can lead to enhanced (synergistic) metal ion binding and extraction compared to the individual, unassembled ligands. rsc.org The formation of these host-guest assemblies is driven by interactions such as hydrogen bonding and van der Waals forces. youtube.com

Furthermore, metal acetylacetonate complexes can be incorporated into larger, structure-directing frameworks. Research has demonstrated the influence of guest molecules on the formation of metallo-supramolecular assemblies. For example, a 2-D coordination polymer was formed from a host-type ligand and a metal salt specifically in the presence of a globular guest molecule, whereas a different, discrete trinuclear complex formed in its absence. nih.gov This illustrates that the final structure can be directed by the guest, which is a hallmark of adaptive host-guest chemistry.